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molecular formula C19H22N2O2 B495412 2-[(4-tert-butylbenzoyl)amino]-N-methylbenzamide

2-[(4-tert-butylbenzoyl)amino]-N-methylbenzamide

Cat. No. B495412
M. Wt: 310.4g/mol
InChI Key: QOMFJMOFAOYYMC-UHFFFAOYSA-N
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Patent
US07459472B2

Procedure details

The 2-aminobenzoic acid (137 mg, 1.0 mmol) was reacted with 4-tert-butyl benzoyl chloride (196 mg, 1.0 mmol) as described in general procedure M. The resulting compound was coupled with methylamine (62 mg, 2.0 mmol) as described in general procedure A to afford the title product (186 mg) as a pure white solid.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[C:11]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].[CH3:24][NH2:25]>>[CH3:24][NH:25][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:19](=[O:20])[C:18]1[CH:22]=[CH:23][C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
196 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=C(C=CC=C1)NC(C1=CC=C(C=C1)C(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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